molecular formula C16H14FN3O3 B2671144 ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1160246-08-1

ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2671144
CAS No.: 1160246-08-1
M. Wt: 315.304
InChI Key: YADVXJXOTXJNOB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic core with substituents influencing its physicochemical and biological properties. Synthesis typically involves cyclocondensation reactions in ionic liquids or under reflux conditions, as seen in related compounds .

Properties

IUPAC Name

ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3/c1-3-23-16(22)10-8-13(21)18-15-14(10)9(2)19-20(15)12-7-5-4-6-11(12)17/h4-8H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADVXJXOTXJNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14FN3O3
  • Molecular Weight : 303.30 g/mol
  • CAS Number : 1160246-24-1

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that pyrazolo[3,4-b]pyridines exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : The compound has shown promising results against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections. In vitro studies demonstrated effective inhibition of bacterial growth at specific concentrations .
  • Anti-inflammatory Effects : Pyrazolo[3,4-b]pyridine derivatives have been implicated in modulating inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases.

In Vitro Studies

A study evaluated the compound's efficacy against several cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)8.0Cell cycle arrest
MCF7 (Breast Cancer)15.0Apoptosis and necrosis

Case Studies

  • Tuberculosis Treatment : In a recent study, derivatives of pyrazolo[3,4-b]pyridine were synthesized and screened for their antitubercular activity. The lead compound showed an MIC value significantly lower than standard treatments, indicating a promising alternative for drug-resistant strains .
  • Cancer Research : A combinatorial library of pyrazolo[3,4-b]pyridines was tested against various cancer types. One derivative exhibited selective toxicity towards breast cancer cells while sparing normal cells, highlighting its therapeutic potential and lower side effects compared to conventional chemotherapeutics .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Ethyl 6-(4-Iodophenyl)-1-(4-Methoxyphenyl)-7-Oxo-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate (Similarity: 0.92): Features a 4-iodophenyl group at position 6 and a 4-methoxyphenyl at position 1.

Ethyl 1-(4-Methoxyphenyl)-6-(4-Nitrophenyl)-7-Oxo-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate (Similarity: 0.91): The nitro group at position 6 increases electron-withdrawing effects, altering solubility and reactivity compared to the fluorine-substituted target compound .

Ethyl 1,3-Dimethyl-6-Oxo-6,7-Dihydro-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate (CAS 1018166-09-0): Lacks aryl substituents, with methyl groups at positions 1 and 4. This simplification reduces steric hindrance but may diminish selectivity in biological targets .

Physicochemical Properties

Compound Name Substituents (Positions) Solubility Melting Point (°C) Reference
Target Compound 2-Fluorophenyl (1), Methyl (3) Low (predicted in H2O) Not Reported
Ethyl 6-(4-Iodophenyl)-... (Similarity 0.92) 4-Iodophenyl (6), 4-Methoxy (1) Soluble in MeOH/EtOAc 180–182
Ethyl 1,3-Dimethyl-... (CAS 1018166-09-0) Methyl (1,3) High in DMSO 156–158

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl group in the target compound offers moderate electron withdrawal, contrasting with the strong electron-withdrawing nitro group in and the electron-donating methoxy group in .
  • Steric Effects : Bulky substituents (e.g., 4-iodophenyl in ) reduce solubility in polar solvents compared to smaller groups like methyl .

Research Findings and Data Gaps

  • Crystallography : Structural analogs (e.g., 4-(4-bromophenyl)-tetrahydro derivatives) have been resolved using SHELX software, highlighting the importance of halogen bonding in crystal packing . The target compound’s crystal structure remains unstudied.
  • Reactivity : The ester group in the target compound is susceptible to hydrolysis under basic conditions, analogous to the saponification of ethyl carboxylates in .
  • Biological Data: Limited direct evidence exists for the target compound’s bioactivity.

Q & A

Q. What are the key considerations for synthesizing ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclization of precursor hydrazines and ketones under acidic or catalytic conditions. Ethanol or acetic acid is commonly used as a solvent, with iodine or copper salts (e.g., CuI) to facilitate pyrazole ring formation . The 2-fluorophenyl substituent requires careful regioselective coupling to avoid positional isomerism. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Monitor reaction progress using TLC and LC-MS to confirm intermediate formation.

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography (XRD) resolves the fused bicyclic system and confirms substituent positions (e.g., 2-fluorophenyl vs. 4-fluorophenyl analogs) . Complementary techniques include:
  • NMR : 1^1H and 13^{13}C NMR to identify methyl (-CH3_3) and dihydro-pyridone protons. 19^{19}F NMR confirms fluorine substitution.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 358.12).
  • FTIR : Peaks at ~1700 cm1^{-1} confirm ester carbonyl and pyridone groups .

Q. What biological targets are associated with this pyrazolo[3,4-b]pyridine derivative?

  • Methodological Answer : Kinase inhibition is a primary focus. Use in vitro assays (e.g., ADP-Glo™ Kinase Assay) to screen against kinases like JAK2 or CDKs. The 2-fluorophenyl group may enhance selectivity due to steric effects compared to 4-fluorophenyl analogs . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (Kd_d). Compare IC50_{50} values with structurally similar compounds (e.g., cyclopropyl vs. methyl substituents) to assess potency trends .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Methodological Answer : Apply design of experiments (DoE) to optimize variables like solvent polarity, catalyst loading, and temperature. For example:
  • Factorial Design : Test ethanol vs. DMF solvents, CuI (0.5–2 mol%), and 60–100°C.
  • Response Surface Methodology (RSM) : Maximize yield while minimizing side products (e.g., dimerization).
    Literature reports cyclopropane-containing analogs achieving ~60–70% yields under optimized conditions; methyl substituents may require milder temperatures to prevent decomposition .

Q. How to resolve contradictions in reported biological activity data for similar derivatives?

  • Methodological Answer : Discrepancies (e.g., higher/lower IC50_{50}) often arise from substituent positioning (2- vs. 4-fluorophenyl) or assay conditions. Address by:
  • Standardized Assays : Re-test compounds under uniform conditions (e.g., ATP concentration, incubation time).
  • Molecular Docking : Compare binding modes of 2-fluorophenyl vs. 4-fluorophenyl derivatives in kinase active sites (AutoDock Vina, Schrödinger).
  • Meta-Analysis : Aggregate data from analogs (e.g., pyrazolo[3,4-b]pyridines with methyl, cyclopropyl groups) to identify structure-activity trends .

Q. What computational methods predict the compound’s electronic and pharmacokinetic properties?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 at B3LYP/6-31G(d) level models HOMO/LUMO energies and electrostatic potential maps to predict reactivity.
  • ADMET Prediction : SwissADME estimates logP (~2.8), solubility (LogS ≈ -4.5), and CYP450 interactions.
  • Molecular Dynamics (MD) : GROMACS simulates binding stability in aqueous environments (TIP3P water model) .

Q. How to handle reactive intermediates during scale-up synthesis?

  • Methodological Answer : Stabilize intermediates (e.g., enolates or fluorophenyl adducts) using:
  • Low Temperatures : -20°C to minimize decomposition.
  • Protecting Groups : Trimethylsilyl (TMS) for hydroxyl or amine intermediates.
  • Inline FTIR or ReactIR : Monitor intermediates in real-time to optimize quenching .

Q. What strategies improve metabolic stability for in vivo studies?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis).
  • Structural Modifications : Replace the ethyl ester with a tert-butyl group or amide to block esterase activity.
  • Prodrug Design : Mask polar groups (e.g., phosphate prodrugs) to enhance bioavailability .

Data Contradiction & Validation

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Poor in vivo performance may stem from low solubility or rapid clearance. Validate via:
  • Solubility Enhancement : Use co-solvents (PEG 400) or nanoformulations (liposomes).
  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.
  • Metabolite ID : HR-MS/MS to identify major metabolites (e.g., glucuronidated or oxidized species) .

Q. What methods validate the compound’s selectivity across kinase families?

  • Methodological Answer :
  • Kinome-wide Profiling : Use panels like Eurofins KinaseProfiler™ to test >300 kinases.
  • Cryo-EM : Resolve binding conformations in complex with off-target kinases (e.g., EGFR or SRC).
  • CRISPR Knockout : Validate target engagement in cellular models (e.g., JAK2-KO cells) .

Safety & Toxicity

Q. What protocols assess the compound’s cytotoxicity and genotoxicity?

  • Methodological Answer :
  • MTT Assay : Test IC50_{50} in HEK293 or HepG2 cells.
  • Ames Test : Use Salmonella strains (TA98/TA100) to assess mutagenicity.
  • Comet Assay : Quantify DNA damage in treated lymphocytes .

Advanced Applications

Q. How to design derivatives for dual-target inhibition (e.g., kinase + protease)?

  • Methodological Answer :
  • Fragment-Based Design : Merge pyrazolo[3,4-b]pyridine cores with protease inhibitor motifs (e.g., boronic acids).
  • Hybrid Molecules : Conjugate via PEG linkers and test synergistic effects in cellulo (e.g., apoptosis assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.